molecular formula C18H21F3N4O4S B2945443 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2034511-44-7

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2945443
CAS No.: 2034511-44-7
M. Wt: 446.45
InChI Key: BAHDXKWDHMUWGD-UHFFFAOYSA-N
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Description

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a triazolone moiety

Preparation Methods

The synthesis of 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step typically involves sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

    Formation of the Triazolone Moiety: The triazolone ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Assembly: The final step involves coupling the piperidine ring with the triazolone moiety and introducing the trifluoromethyl group through appropriate reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The triazolone moiety can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents, such as piperine and evodiamine.

    Triazolone Derivatives: Compounds with similar triazolone moieties but different substituents, such as certain antifungal agents.

    Benzenesulfonyl Derivatives: Compounds with similar benzenesulfonyl groups but different core structures, such as certain sulfonamide antibiotics.

The uniqueness of this compound lies in its combination of these structural features, which may confer specific biological activities and chemical properties.

Properties

IUPAC Name

2-[1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O4S/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-10-24(11-8-13)15(26)9-12-30(28,29)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHDXKWDHMUWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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